molecular formula C12H14O2 B13763502 6-Benzyloxy-3,6-dihydro-2H-pyran CAS No. 56360-34-0

6-Benzyloxy-3,6-dihydro-2H-pyran

Cat. No.: B13763502
CAS No.: 56360-34-0
M. Wt: 190.24 g/mol
InChI Key: GHVRWVGYTRQXAV-UHFFFAOYSA-N
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Description

6-Benzyloxy-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C12H14O2. It is a derivative of dihydropyran, characterized by the presence of a benzyloxy group at the 6th position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-3,6-dihydro-2H-pyran typically involves the reaction of 3,4-dihydro-2H-pyran with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Mechanism of Action

The mechanism of action of 6-Benzyloxy-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s reactivity also allows it to modify the structure and function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyloxy-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

56360-34-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-phenylmethoxy-3,6-dihydro-2H-pyran

InChI

InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-4,6-8,12H,5,9-10H2

InChI Key

GHVRWVGYTRQXAV-UHFFFAOYSA-N

Canonical SMILES

C1COC(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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